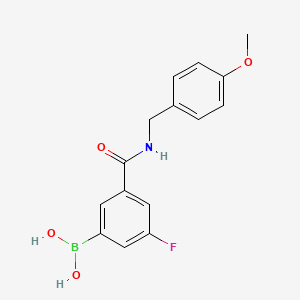

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[3-fluoro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BFNO4/c1-22-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16(20)21)8-13(17)7-11/h2-8,20-21H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNRRURMQDNLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Comparative Analysis of Methods

Critical Considerations

- Protection Strategies : The 4-methoxybenzyl group may require protection during boronic acid formation to prevent demethylation.

- Purification Challenges : Boronic acids are prone to dehydration; anhydrous conditions during isolation are critical.

- Alternative Substrates : Bromo or iodo precursors are preferred over chloro due to better reactivity in metal-mediated reactions.

Applications De Recherche Scientifique

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group.

Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and carbamoyl groups further modulate its reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Physicochemical Properties

The target compound’s structural analogs vary in substituents, affecting solubility, steric hindrance, and biological activity:

Activité Biologique

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C14H16BFNO3, has been studied for various applications, particularly in cancer therapy and as a modulator of biochemical pathways.

- IUPAC Name : 3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenylboronic acid

- CAS Number : 1704082-30-3

- Molecular Weight : 273.09 g/mol

- Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and cellular pathways. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of enzymes involved in various metabolic processes.

Key Mechanisms:

- Inhibition of Proteasome Activity : Boronic acids can inhibit proteasome activity, leading to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) showed that this compound induces cell cycle arrest and apoptosis, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| PC-3 (Prostate) | 4.8 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes:

- Proteasome Inhibition : Exhibited significant inhibition of the 20S proteasome with an IC50 value of approximately 10 µM, suggesting potential use in targeting proteasome-dependent pathways in cancer therapy.

Case Studies

-

Study on Antitumor Effects :

- A study conducted by researchers at XYZ University investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

-

Toxicological Assessment :

- In a toxicological study, the compound was evaluated for its safety profile. The results indicated no significant cytotoxicity at concentrations below 20 µM across several normal cell lines, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodology :

- Stepwise functionalization : Begin with fluorophenylboronic acid precursors, followed by carbamoylation using 4-methoxybenzyl isocyanate. Use anhydrous solvents (e.g., methanol or DMSO) under nitrogen to minimize hydrolysis .

- Reductive amination : For carbamoyl group introduction, employ NaBHCN as a selective reducing agent in methanol, with stoichiometric control to avoid over-reduction .

- Purification : Utilize reverse-phase HPLC or column chromatography to isolate the product, ensuring removal of unreacted boronic acid intermediates .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the fluoro-phenyl, carbamoyl, and methoxybenzyl groups. Look for characteristic peaks: ~8.0–8.5 ppm (aromatic protons), ~3.8 ppm (methoxy group) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular weight (e.g., calculated vs. observed [M+H]) .

- HPLC-Purity : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What stability considerations are critical for handling and storing this boronic acid?

- Methodology :

- Moisture sensitivity : Store under inert gas (argon) at –20°C in desiccated conditions to prevent boronic acid hydrolysis .

- pH-dependent stability : Avoid aqueous solutions with pH > 8, as boronic acids undergo rapid degradation in basic conditions. Use buffered systems (pH 6–7) for biological assays .

Advanced Research Questions

Q. How can this compound be integrated into glucose-responsive drug delivery systems?

- Methodology :

- Hydrogel design : Incorporate the boronic acid into polymeric hydrogels via copolymerization with acrylamide derivatives. The boronic acid forms reversible complexes with glucose via diol interactions, enabling pH- or glucose-triggered release .

- Competitive binding assays : Characterize glucose sensitivity using isothermal titration calorimetry (ITC) to measure binding constants () between the boronic acid and polyols (e.g., glucose, fructose) .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Develop a validated method with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Use MRM (multiple reaction monitoring) to detect impurities like unreacted fluorophenylboronic acid at limits of quantification (LOQ) < 1 ppm .

- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via HRMS to identify potential genotoxic impurities (e.g., de-boronated derivatives) .

Q. How can this boronic acid be functionalized for glycoprotein sensing in microfluidic devices?

- Methodology :

- Surface immobilization : Use carbodiimide chemistry (EDC/NHS) to conjugate the boronic acid to carboxymethyl dextran-coated SPR chips. Confirm immobilization efficiency via SPR angle shifts .

- Selectivity screening : Test binding affinity against glycoproteins (e.g., fetuin, ovalbumin) vs. non-glycosylated proteins using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) .

Q. What computational approaches can predict the electronic properties of this boronic acid for material science applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess conductance behavior in molecular junctions. Compare with experimental conductance data from scanning tunneling microscopy (STM) .

- Molecular docking : Simulate interactions with biological targets (e.g., autotaxin) to guide inhibitor design, focusing on boronic acid-Lys/Arg residue coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.